5-(4-Ethoxy-2-methylphenyl)-2-formylphenol
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Overview
Description
5-(4-Ethoxy-2-methylphenyl)-2-formylphenol is an organic compound characterized by the presence of an ethoxy group, a methyl group, and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol typically involves the reaction of 4-ethoxy-2-methylphenol with appropriate reagents to introduce the formyl group at the ortho position relative to the hydroxyl group. One common method involves the use of Vilsmeier-Haack reaction, where 4-ethoxy-2-methylphenol is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxy-2-methylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products Formed
Oxidation: 5-(4-Ethoxy-2-methylphenyl)-2-carboxyphenol.
Reduction: 5-(4-Ethoxy-2-methylphenyl)-2-hydroxymethylphenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Ethoxy-2-methylphenyl)-2-formylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of a formyl group.
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine: Contains a pyrimidine ring instead of a phenol ring.
Uniqueness
5-(4-Ethoxy-2-methylphenyl)-2-formylphenol is unique due to the presence of both an ethoxy group and a formyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-14-6-7-15(11(2)8-14)12-4-5-13(10-17)16(18)9-12/h4-10,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPANJXLLNXPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685231 |
Source
|
Record name | 4'-Ethoxy-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-29-2 |
Source
|
Record name | 4'-Ethoxy-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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